

# 3-(Methylamino)cyclobutan-1-OL chemical properties and structure

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## Compound of Interest

Compound Name: 3-(Methylamino)cyclobutan-1-OL

Cat. No.: B3417242

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An In-Depth Technical Guide to **3-(Methylamino)cyclobutan-1-ol**: Properties, Synthesis, and Applications

## Introduction

**3-(Methylamino)cyclobutan-1-ol** is a functionalized carbocyclic compound featuring a four-membered cyclobutane ring. The molecule's unique chemical persona is defined by the presence of a secondary amine (a methylamino group) and a hydroxyl group, bestowing upon it a versatile reactivity profile. This structure makes it a valuable intermediate and building block in organic synthesis, particularly within the realm of medicinal chemistry.<sup>[1][2]</sup> The rigid, puckered conformation of the cyclobutane scaffold is increasingly exploited in drug design to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the chemical and physical properties, stereochemistry, a representative synthetic approach, and the potential applications of **3-(Methylamino)cyclobutan-1-ol** for researchers and professionals in drug development.

## Chemical Structure and Stereochemistry

The fundamental structure of **3-(Methylamino)cyclobutan-1-ol** consists of a cyclobutane ring substituted at the 1- and 3-positions with a hydroxyl (-OH) group and a methylamino (-NHCH<sub>3</sub>) group, respectively.

## Isomerism

The substitution pattern on the cyclobutane ring gives rise to geometric isomerism. The relative orientation of the hydroxyl and methylamino groups can be either on the same side of the ring plane (cis) or on opposite sides (trans).

- cis-isomer: Both substituents are on the same face of the cyclobutane ring.
- trans-isomer: The substituents are on opposite faces of the ring.

This stereoisomerism is a critical consideration in synthesis and biological applications, as the three-dimensional arrangement of functional groups dictates molecular interactions with biological targets. Commercially available **3-(Methylamino)cyclobutan-1-ol** is often supplied as a mixture of cis and trans isomers, with ratios that can vary between suppliers.[\[1\]](#)[\[3\]](#)

Caption: Cis and trans isomers of **3-(Methylamino)cyclobutan-1-ol**.

## Physicochemical Properties

The dual functionality of an alcohol and an amine group governs the physicochemical properties of **3-(Methylamino)cyclobutan-1-ol**. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methylamino group acts as a hydrogen bond donor and a weak base. These characteristics influence its solubility, boiling point, and reactivity.

Property	Value	Source(s)
CAS Number	1354952-94-5	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	101.15 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Solid	<a href="#">[1]</a>
Purity	Typically ≥95% or 97%	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
SMILES	CNC1CC(O)C1	<a href="#">[4]</a> <a href="#">[7]</a>
InChI Key	DRLQGNZKHKBJFA-UHFFFAOYSA-N	<a href="#">[7]</a>

Reactivity and Solubility Insights:

- The presence of the hydroxyl and amino groups suggests good solubility in polar protic solvents like water and alcohols through hydrogen bonding.<sup>[1]</sup><sup>[8]</sup>
- The amino group confers basic properties, allowing the molecule to react with acids to form salts, such as the commercially available hydrochloride salt.<sup>[9]</sup><sup>[10]</sup>
- The hydroxyl group can undergo reactions typical of alcohols, such as esterification or oxidation, while the secondary amine can be further alkylated or acylated.

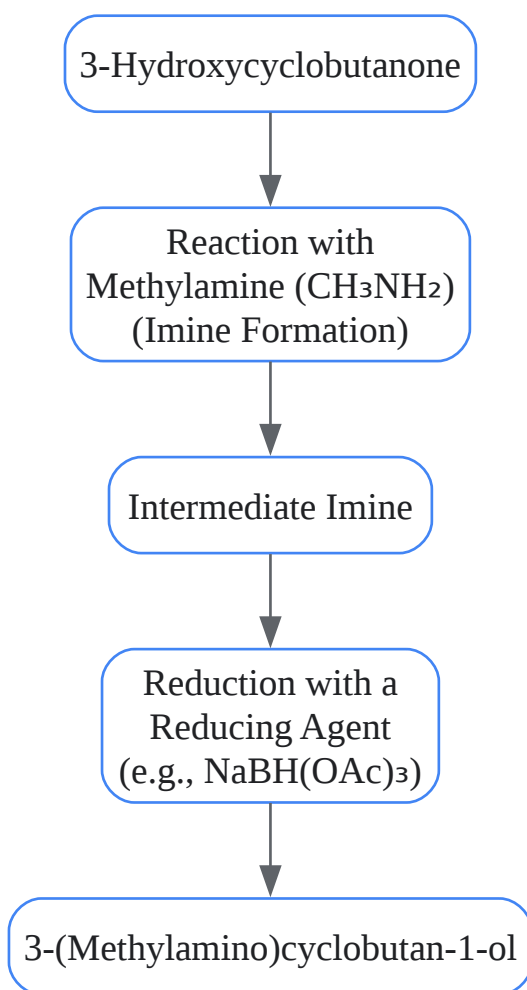
## Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and logical approach to synthesizing **3-(Methylamino)cyclobutan-1-ol** is through the reductive amination of a suitable cyclobutanone precursor.

### Proposed Synthetic Pathway: Reductive Amination

This pathway involves a two-step, one-pot reaction starting from 3-hydroxycyclobutanone.

- **Imine Formation:** 3-hydroxycyclobutanone reacts with methylamine to form an intermediate imine (or enamine). This is a classic condensation reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon.
- **Reduction:** The intermediate imine is then reduced in situ to the desired secondary amine using a selective reducing agent.



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Caption: Proposed synthetic workflow for **3-(Methylamino)cyclobutan-1-ol**.

## Experimental Protocol (Representative)

This protocol is a generalized representation. Optimization of reaction conditions, stoichiometry, and purification is essential for achieving high yield and purity.

Objective: To synthesize **3-(Methylamino)cyclobutan-1-ol** via reductive amination.

Materials:

- 3-Hydroxycyclobutanone
- Methylamine (solution in THF or ethanol)

- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Hydrochloric acid (for pH adjustment if needed)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxycyclobutanone (1.0 eq) in an appropriate solvent like DCM.
  - **Rationale:** An inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen. DCM is a common solvent for reductive aminations.
- **Amine Addition:** Add methylamine (1.1-1.5 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
  - **Rationale:** A slight excess of the amine drives the equilibrium towards the formation of the imine.
- **Reduction:** Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Monitor the temperature to prevent an excessive exotherm.
  - **Rationale:**  $\text{NaBH}(\text{OAc})_3$  is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the starting ketone compared to the intermediate imine, minimizing the formation of the alcohol byproduct.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Quench the reaction by carefully adding saturated aqueous  $\text{NaHCO}_3$  solution. Extract the aqueous layer with DCM (3x).

- Rationale: The bicarbonate solution neutralizes the acidic byproducts of the reaction. Multiple extractions ensure complete recovery of the product.
- Drying and Concentration: Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel to separate the desired product from unreacted starting materials and byproducts.

## Applications in Research and Drug Development

The cyclobutane ring is not merely a passive scaffold; its inherent strain and defined puckered geometry offer distinct advantages in medicinal chemistry.<sup>[11]</sup>

- Conformational Rigidity: Unlike flexible acyclic or larger cyclic systems, the cyclobutane moiety restricts the conformational freedom of a molecule. This can lock the pharmacophoric groups into a bioactive conformation, leading to increased potency and selectivity for the target protein.
- Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.
- Novel Chemical Space: As a building block, **3-(Methylamino)cyclobutan-1-ol** provides access to novel chemical space. The amine and alcohol handles allow for diverse functionalization, enabling the creation of libraries of compounds for screening campaigns.<sup>[2]</sup> For instance, the amine can be used in cross-coupling reactions or amide bond formations, while the alcohol can be converted into other functional groups.<sup>[2]</sup>
- Protein Degradation Building Block: This molecule is listed as a building block for protein degraders, a cutting-edge area of drug discovery.<sup>[3]</sup>

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **3-(Methylamino)cyclobutan-1-ol** and its derivatives.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9]
- Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing fumes.[9]
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [9] Keep away from sources of ignition.[9]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[9]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[9][12][13]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)